4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with furan and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine typically involves the condensation of appropriate furan and methoxyphenyl derivatives with pyrimidine precursors. One common method includes the use of a cyclization reaction where a furan-2-carbaldehyde and 2-methoxybenzylamine are reacted with a suitable pyrimidine precursor under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of furanones or hydroxylated derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-yl)-6-phenylpyrimidin-2-amine: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-(Thiophen-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine: Contains a thiophene ring instead of a furan ring, which can influence its electronic properties and interactions.
Uniqueness
4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of both furan and methoxyphenyl groups, which can confer specific electronic and steric properties. These features can enhance its reactivity in chemical reactions and its potential as a bioactive molecule in medicinal applications.
Properties
IUPAC Name |
4-(furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-19-13-6-3-2-5-10(13)11-9-12(18-15(16)17-11)14-7-4-8-20-14/h2-9H,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEMVSZZFDVXFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.